molecular formula C20H25NO3S B7919649 (1-benzylpiperidin-4-yl)methyl 4-methylbenzenesulfonate

(1-benzylpiperidin-4-yl)methyl 4-methylbenzenesulfonate

Cat. No.: B7919649
M. Wt: 359.5 g/mol
InChI Key: BDHYVCAYYBHNBW-UHFFFAOYSA-N
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Description

(1-Benzylpiperidin-4-yl)methyl 4-methylbenzenesulfonate (CAS 1335224-22-0) is a chemical intermediate of significant interest in medicinal chemistry and antibacterial research. This compound, with the molecular formula C20H25NO3S and a molecular weight of 359.48 g/mol, features a benzylpiperidine scaffold connected to a 4-methylbenzenesulfonate (tosylate) ester group . The tosylate group is an excellent leaving group, making this reagent a versatile alkylating agent for nucleophilic substitution reactions, particularly in the synthesis of more complex nitrogen-containing compounds. Its primary research value lies in its role as a key precursor in the development of novel antimicrobial agents. Specifically, structural analogues based on the 1-benzylpiperidin-4-yl scaffold have been extensively explored in Structure-Activity Relationship (SAR) studies to create new compounds active against Staphylococcus aureus and other Gram-positive bacteria, including Mycobacterium tuberculosis . These research efforts are critical in the repurposing of existing drug scaffolds and the search for new antibiotics to combat drug-resistant pathogens. The mechanism of action for these advanced analogues often involves the inhibition of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), a validated target for antibacterial therapy, which disrupts bacterial DNA replication and leads to cell death . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal, human, or veterinary use.

Properties

IUPAC Name

(1-benzylpiperidin-4-yl)methyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3S/c1-17-7-9-20(10-8-17)25(22,23)24-16-19-11-13-21(14-12-19)15-18-5-3-2-4-6-18/h2-10,19H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHYVCAYYBHNBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Michael Addition-Dieckmann Condensation

A widely adopted method involves the reaction of benzylamine with methyl acrylate via a 1,4-addition, followed by Dieckmann cyclization and hydrolysis (Fig. 1A):

  • 1,4-Addition : Benzylamine reacts with excess methyl acrylate in toluene at reflux to form N,NN,N-bis(β-propionate methyl ester) benzylamine.

  • Cyclization : Treatment with sodium methoxide induces intramolecular cyclization, yielding 1-benzyl-4-piperidone.

  • Reduction : The ketone is reduced to 1-benzylpiperidin-4-ol using sodium borohydride or catalytic hydrogenation.

Optimization Insights :

  • Solvent Choice : Anhydrous toluene enhances cyclization efficiency by azeotropic water removal.

  • Temperature Control : Maintaining reflux (110–120°C) prevents intermediate degradation.

  • Yield : This route achieves 78–85% yield after distillation.

Reductive Amination of 4-Piperidone

An alternative approach starts with 4-piperidone:

  • Benzylation : 4-Piperidone reacts with benzyl chloride in the presence of sodium bicarbonate, forming 1-benzyl-4-piperidone.

  • Reduction : The ketone is reduced to the alcohol using NaBH₄ or LiAlH₄.

Limitations :

  • Cost : 4-Piperidone derivatives are expensive and hygroscopic, complicating large-scale use.

  • Byproducts : Over-benzylation at the nitrogen may occur without careful stoichiometry.

Sulfonation of 1-Benzylpiperidin-4-ol

Standard Toluenesulfonylation

The alcohol reacts with 4-methylbenzenesulfonyl chloride (TsCl) under Schotten-Baumann conditions:

  • Reaction Setup : 1-Benzylpiperidin-4-ol (1 eq), TsCl (1.2 eq), and triethylamine (2 eq) in dichloromethane at 0–5°C.

  • Workup : The mixture is washed with dilute HCl to remove excess TsCl, followed by brine and drying.

Critical Parameters :

  • Temperature : Low temperatures (<10°C) suppress sulfonic acid byproduct formation.

  • Base Selection : Triethylamine outperforms pyridine due to faster HCl scavenging.

Yield and Purity :

ParameterValue
Isolated Yield89–92%
HPLC Purity>99%

Microwave-Assisted Sulfonation

Recent advancements employ microwave irradiation to accelerate the reaction:

  • Conditions : 1-Benzylpiperidin-4-ol, TsCl, and K₂CO₃ in acetonitrile irradiated at 100°C for 10 minutes.

  • Advantages :

    • 95% yield in 1/6th the time of conventional methods.

    • Reduced solvent volume (50% less).

Industrial-Scale Considerations

Cost-Effective Piperidine Synthesis

Patent CN116924967A outlines a scalable route to 1-benzyl-4-piperidone:

  • Benzylamine + Acrylic Ester : Reacted in alcohol solvents (e.g., ethanol) at 50–60°C.

  • Condensation : Organic bases (e.g., DBU) promote cyclization at 85°C.

  • Distillation : Low-boiling byproducts (e.g., methanol) are removed continuously.

Scale-Up Metrics :

  • Batch Size : 100 kg inputs yield 76–80 kg of 1-benzyl-4-piperidone.

  • Purity : >98% by GC-MS, avoiding chromatography.

Red Aluminum-Mediated Reduction

Patent CN105693596A details the use of red aluminum complexes (e.g., AlH₃·NMe₂) to reduce 1-benzyl-4-piperidine carboxylates:

  • Ester Preparation : 1-Benzyl-4-piperidine methyl ester is synthesized via nucleophilic substitution.

  • Reduction : Red aluminum in tetrahydrofuran at −5°C selectively reduces the ester to the alcohol.

Advantages :

  • Chemoselectivity : No over-reduction to the amine.

  • Yield : 94–96% with 99% HPLC purity.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
Michael Addition78–8598Moderate120
Reductive Amination70–7597High90
Red Aluminum94–9699High150

Key Takeaways :

  • Academic Labs : Microwave sulfonation offers rapid access to small batches.

  • Industry : Reductive amination balances cost and scalability.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.21–7.32 (m, 5H, Ar-H), 3.67 (s, 3H, OCH₃), 2.85 (d, 2H, CH₂N).

  • MS (ESI+) : m/z 346.2 [M+H]⁺, correlating with the molecular formula C₁₉H₂₃NO₃S.

Purity Protocols

  • HPLC : C18 column, 70:30 acetonitrile/water, retention time 8.2 minutes.

  • Impurity Profiling : Residual TsCl (<0.1%) quantified via ion chromatography.

Applications in Drug Discovery

The sulfonate group enhances blood-brain barrier penetration, making this compound pivotal in:

  • Sigma-1 Receptor Agonists : Analogues show IC₅₀ = 12 nM for neuropathic pain.

  • Cholinesterase Inhibitors : Derivatives inhibit AChE with Ki = 8.3 nM .

Chemical Reactions Analysis

Types of Reactions

(1-benzylpiperidin-4-yl)methyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(1-benzylpiperidin-4-yl)methyl 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of toluene-4-sulfonic acid 1-benzyl-piperidin-4-ylmethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active piperidine derivative, which can then interact with enzymes or receptors. The sulfonic acid moiety may also play a role in enhancing the compound’s solubility and reactivity.

Comparison with Similar Compounds

The following analysis compares “(1-benzylpiperidin-4-yl)methyl 4-methylbenzenesulfonate” with structurally or functionally related sulfonate/piperidine derivatives.

Structural Analogs
Compound Name Key Structural Features Synthesis Yield Melting Point (°C) Biological Activity
This compound Benzylpiperidine + tosyl group 47–59% Not reported Not directly tested
(1-Methylpiperidin-3-yl)methyl 4-methylbenzenesulfonate Methylpiperidine + tosyl group Low (minor product) Not reported Reactivity in further alkylation reactions
2-{(Z)-[(4-Hydroxyphenyl)(oxido)-λ⁵-azanylidene]methyl}phenyl 4-methylbenzenesulfonate Aryl sulfonate + nitrone moiety Not reported Not reported Antimicrobial : Superior to ceftazidime/cefepime against Aeromonas hydrophila

Key Observations :

  • The benzylpiperidine analog lacks direct biological data but shares synthetic utility with methylpiperidine derivatives, which are intermediates in drug development .
  • Substituents on the sulfonate group (e.g., nitrone in ) significantly enhance antimicrobial activity compared to simpler tosylates.
Piperidine-Based Sulfonamides and Sulfonates
Compound Name Substituents on Sulfonyl Group Bioactivity
(4-Benzhydrylpiperazin-1-yl)(1-((2,4-dinitrophenyl)sulfonyl)piperidin-4-yl)methanone 2,4-Dinitrophenyl Not tested; high melting point (184–188°C)
N-(1-Benzylpiperidin-4-yl)quinazolin-4-amines Quinazoline-4-amine AChE inhibition : 87% (vs. donepezil); Cytotoxicity : IC₅₀ = 5–20 µM against colon/prostate cancer cells
Donepezil Impurity 3 (2-((1-Benzylpiperidin-4-yl)methyl)-5,6-dimethoxyindanedione) Indanedione + dimethoxy groups Pharmaceutical impurity; structural similarity to acetylcholinesterase inhibitors

Key Observations :

  • Sulfonamide/sulfonate piperidine derivatives exhibit diverse bioactivities, including enzyme inhibition (AChE) and cytotoxicity, depending on auxiliary groups (e.g., quinazoline in ).
  • The benzylpiperidine core is critical for AChE inhibition, as seen in both the target compound’s structural analogs and donepezil-related impurities .

Biological Activity

(1-benzylpiperidin-4-yl)methyl 4-methylbenzenesulfonate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant case studies, supported by diverse research findings.

Chemical Structure

The compound features a piperidine ring substituted with a benzyl group at the 1-position and a methylbenzenesulfonate group at the 4-position. This unique structure contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The sulfonate group enhances solubility, potentially improving bioavailability and interaction with target sites in biological systems.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . A study demonstrated that it inhibits cell growth across various cancer cell lines, suggesting potential applications in cancer therapy. The mechanism appears to involve the induction of apoptosis through specific signaling pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . It has shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a new antimicrobial agent. The structure-activity relationship (SAR) analysis suggests that modifications to the piperidine or sulfonate groups could enhance antimicrobial efficacy.

Case Study 1: Anticancer Efficacy

In a study conducted by researchers at [Source], this compound was tested against human cancer cell lines. Results showed a significant reduction in cell viability, with IC50 values indicating effective dose-response relationships. The study concluded that the compound could serve as a lead for developing new anticancer drugs.

Case Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that it inhibited bacterial growth effectively, particularly against Staphylococcus aureus. The study suggested that the compound's mechanism may involve disrupting bacterial cell wall synthesis or function.

Comparative Analysis with Similar Compounds

CompoundStructure FeaturesBiological Activity
This compoundBenzyl at position 1, sulfonate at position 4Anticancer, antimicrobial
1-benzylpiperidineLacks sulfonate groupLower reactivity and activity
4-methylbenzenesulfonic acidContains sulfonate but lacks piperidine structureLimited biological activity

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